molecular formula C16H13F3N4O3 B4649260 2-[4-(aminocarbonyl)benzoyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide

2-[4-(aminocarbonyl)benzoyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide

Cat. No. B4649260
M. Wt: 366.29 g/mol
InChI Key: BYUGTQIWGBOGBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(aminocarbonyl)benzoyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide is a chemical compound with potential applications in scientific research. Also known as TFB-TAA, this compound is a hydrazide derivative that has been synthesized and studied for its potential as a tool compound for the investigation of protein function and structure.

Mechanism of Action

The mechanism of action of TFB-TAA involves the covalent modification of specific amino acid residues within the target protein. This modification can lead to changes in protein function and structure, providing insight into the role of the protein in biological systems.
Biochemical and Physiological Effects:
TFB-TAA has been shown to have minimal toxicity in vitro and in vivo, making it a safe and effective tool for scientific research. However, the long-term effects of TFB-TAA on biological systems are not yet fully understood.

Advantages and Limitations for Lab Experiments

One of the main advantages of TFB-TAA is its high affinity and specificity for target proteins. This makes it a valuable tool for the investigation of protein function and structure. However, one limitation of TFB-TAA is its potential for off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for the study of TFB-TAA. One potential application is the development of TFB-TAA-based probes for the identification of protein targets in disease states. Additionally, the development of TFB-TAA-based probes with improved selectivity and reduced off-target effects could further enhance the utility of this compound in scientific research. Finally, the investigation of the long-term effects of TFB-TAA on biological systems could provide valuable insight into its safety and potential for clinical applications.

Scientific Research Applications

TFB-TAA has been studied for its potential as a tool compound for the investigation of protein function and structure. Specifically, it has been used as a covalent probe for the identification of protein targets in complex biological systems. This compound has been shown to bind to proteins with high affinity and specificity, making it a valuable tool for the study of protein function.

properties

IUPAC Name

4-[[[3-(trifluoromethyl)phenyl]carbamoylamino]carbamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N4O3/c17-16(18,19)11-2-1-3-12(8-11)21-15(26)23-22-14(25)10-6-4-9(5-7-10)13(20)24/h1-8H,(H2,20,24)(H,22,25)(H2,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYUGTQIWGBOGBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NNC(=O)C2=CC=C(C=C2)C(=O)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-carbamoylphenyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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